8-Benzyloxy-2-Boc-6-bromo-5-fluoro-1-oxo-3,4-dihydro-1H-isoquinoline
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Overview
Description
8-Benzyloxy-2-Boc-6-bromo-5-fluoro-1-oxo-3,4-dihydro-1H-isoquinoline is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of multiple functional groups, including tert-butyl, benzyloxy, bromo, fluoro, and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-(benzyloxy)-6-bromo-5-fluoro-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of Functional Groups: The bromo and fluoro groups can be introduced through halogenation reactions using reagents such as bromine and fluorine sources.
Protection and Deprotection Steps: The tert-butyl and benzyloxy groups can be introduced using tert-butyl alcohol and benzyl alcohol, respectively, under appropriate reaction conditions.
Final Coupling and Esterification: The final step involves coupling the intermediate with a carboxylate group to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
8-Benzyloxy-2-Boc-6-bromo-5-fluoro-1-oxo-3,4-dihydro-1H-isoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of specific functional groups.
Esterification and Hydrolysis: The carboxylate group can participate in esterification and hydrolysis reactions, forming esters and carboxylic acids, respectively.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride, lithium aluminum hydride). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted isoquinoline derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
8-Benzyloxy-2-Boc-6-bromo-5-fluoro-1-oxo-3,4-dihydro-1H-isoquinoline has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes and pathways. Its structural features may allow it to interact with specific biological targets.
Industry: The compound can be used in the development of new materials and chemical products, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl 8-(benzyloxy)-6-bromo-5-fluoro-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to and modulate the activity of enzymes, receptors, and other biomolecules. For example, the bromo and fluoro groups may enhance its binding affinity to certain targets, while the carboxylate group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl 8-(benzyloxy)-6-bromo-5-fluoro-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate include other isoquinoline derivatives with different substituents. Examples include:
- Tert-butyl 8-(benzyloxy)-6-chloro-5-fluoro-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Tert-butyl 8-(benzyloxy)-6-bromo-5-methyl-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate
Uniqueness
The uniqueness of tert-butyl 8-(benzyloxy)-6-bromo-5-fluoro-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both bromo and fluoro groups, along with the tert-butyl and benzyloxy groups, makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
tert-butyl 6-bromo-5-fluoro-1-oxo-8-phenylmethoxy-3,4-dihydroisoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrFNO4/c1-21(2,3)28-20(26)24-10-9-14-17(19(24)25)16(11-15(22)18(14)23)27-12-13-7-5-4-6-8-13/h4-8,11H,9-10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKAAVBMQOXYJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1=O)C(=CC(=C2F)Br)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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